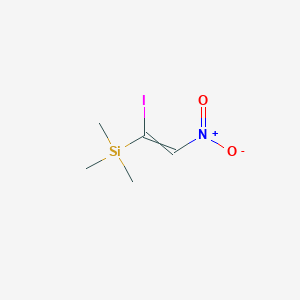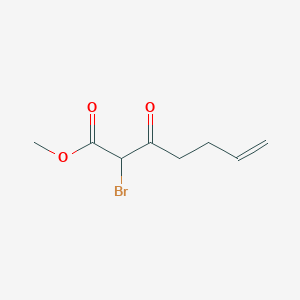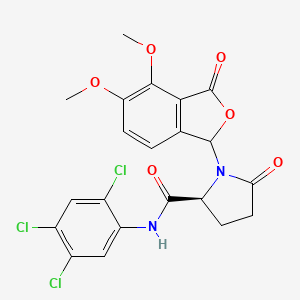![molecular formula C9H12BrNO3 B12631608 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one CAS No. 922142-87-8](/img/structure/B12631608.png)
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, a hydroxyimino group, and an oxaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic ketone with bromine and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate bromomethyl ketone, which is subsequently converted to the hydroxyimino derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)spiro[4.4]nonane: Similar spirocyclic structure but lacks the hydroxyimino group.
2-Butyl-1,3-diazaspironon-1-en-4-one hydrochloride: Contains a spirocyclic structure with different functional groups.
Uniqueness
3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is unique due to the presence of both bromomethyl and hydroxyimino groups, which impart distinct reactivity and binding properties. This makes it a versatile compound for various chemical and biological applications.
Eigenschaften
CAS-Nummer |
922142-87-8 |
|---|---|
Molekularformel |
C9H12BrNO3 |
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
3-(bromomethyl)-9-hydroxyimino-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C9H12BrNO3/c10-5-6-4-9(8(12)14-6)3-1-2-7(9)11-13/h6,13H,1-5H2 |
InChI-Schlüssel |
DPEDDWXAUTYRLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)C2(C1)CC(OC2=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
![N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B12631539.png)

![N-[2-(2-tert-Butylphenoxy)pyridin-3-yl]-2-phenylacetamide](/img/structure/B12631551.png)

![N,N-Bis[(2,4-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B12631559.png)


![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
![Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate](/img/structure/B12631571.png)
![6-[(Azetidin-1-yl)methyl]-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12631574.png)
![tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane](/img/structure/B12631583.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)
